![molecular formula C14H11ClFNO B2760313 4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232823-66-3](/img/structure/B2760313.png)

4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

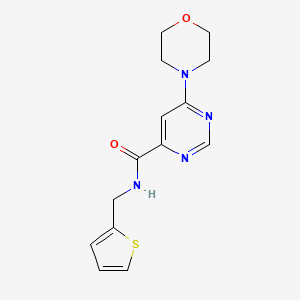

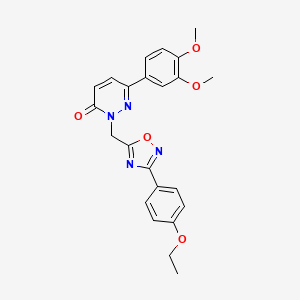

“4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C14H11ClFNO and a molecular weight of 263.7 .

Synthesis Analysis

The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C14H11ClFNO . More detailed structural analysis would require specific spectroscopic data.Chemical Reactions Analysis

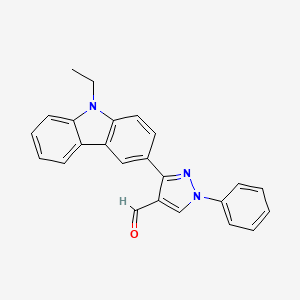

A new series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn .Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.7 . The yield of the synthesized compound was 73.91%, with a color of brown and a melting point greater than 350°C .Scientific Research Applications

Synthesis and Characterization

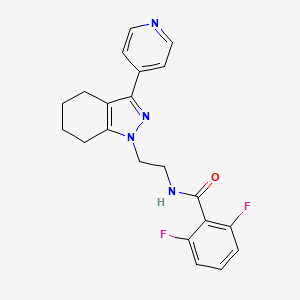

- Synthesis and Thermal Degradation : Oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes have been synthesized, characterized, and evaluated for their thermal stability. These compounds exhibit enhanced thermal stability, making them potential candidates for applications requiring high thermal resistance (Kaya & Gül, 2004).

- Biological Activity Studies : Novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes have been synthesized, showing potential for biological applications. Their biological activities were assessed, indicating potential use in medicinal chemistry (Palreddy et al., 2015).

- Experimental and Theoretical Studies : Schiff base compounds derived from 2-amino-4-chlorobenzenethiol were synthesized and analyzed through DFT, docking, and fluorescence studies, suggesting their applicability in various scientific investigations including material science and drug development (Kusmariya & Mishra, 2015).

Applications in Material Science and Chemistry

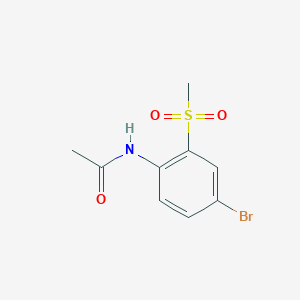

- Metal Complex Formation : The synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a related compound were studied, revealing insights into their potential applications in catalysis and material science (Takjoo et al., 2013).

- Solvatochromism and Probes : Nitro-substituted phenolates were investigated for their solvatochromic properties and potential as probes in solvent mixtures, suggesting applications in sensing and detection technologies (Nandi et al., 2012).

Biological Evaluation and DNA Interaction Studies

- Antimicrobial and Antidiabetic Activities : 4-Aminophenol derivatives were synthesized and evaluated for their antimicrobial and antidiabetic activities, including DNA interaction studies. These compounds exhibited significant bioactivities, indicating their potential in drug development and therapeutic applications (Rafique et al., 2022).

Sensor Development and Analytical Applications

- Detection of Hypochlorite Ions : Compounds were synthesized for the detection of hypochlorite ions in response to cellular activity, showcasing their application in bioanalytical chemistry and cellular studies (Yadav et al., 2019).

- Fluorescent Chemosensors : The development of DFP-based chemosensors for detecting various analytes demonstrated the compound's versatility in sensing applications, highlighting its potential in environmental monitoring and diagnostics (Roy, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of antibacterial agents.

Properties

IUPAC Name |

4-chloro-2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDELAMNYLCFJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol](/img/structure/B2760230.png)

![2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760232.png)

![N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2760237.png)

![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)

![6-Chloro-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2760250.png)

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)